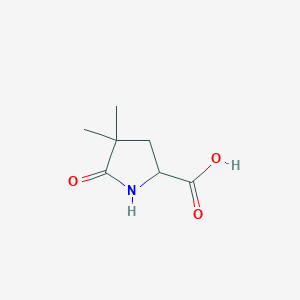

4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(2)3-4(5(9)10)8-6(7)11/h4H,3H2,1-2H3,(H,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDWFDTXPYETHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1=O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Itaconic Acid Derivatives with Amines

A notable route involves the reaction of itaconic acid with amines under reflux in aqueous media to form 5-oxopyrrolidine-3-carboxylic acid derivatives, which can be further elaborated to the target compound. For example, N-(4-aminophenyl)acetamide reacted with itaconic acid in water at reflux yielded 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid as an intermediate.

This intermediate can be converted into methyl esters and subsequently hydrazides via methanolysis and hydrazinolysis, respectively. Further condensation with aldehydes or diketones leads to various derivatives, demonstrating the versatility of this approach for functionalization.

Deacetylation and Functional Group Transformations

Deacetylation of acetamide-containing intermediates under refluxing dilute hydrochloric acid conditions affords free amino groups, which are key for subsequent derivatizations. The amino hydrochloride salts can be neutralized to free base forms, facilitating further synthetic manipulations.

Multicomponent One-Pot Synthesis via Ugi Condensation and Intramolecular Cyclization

Another advanced method involves a one-pot approach combining aromatic amines, arylacroleins, aromatic acids, and isocyanides to synthesize 4-arylidene-5-oxopyrrolidine derivatives. This method uses Ugi condensation followed by intramolecular nucleophilic substitution to form the pyrrolidine ring with desired substitution patterns.

The general procedure includes:

- Stirring aromatic amine and substituted (E)-3-arylacrolein in methanol at room temperature.

- Addition of aromatic acid and cyclohexyl isocyanide, followed by stirring for 24 hours.

- Addition of cesium carbonate and further stirring.

- Precipitation and purification yield the target compounds in good yield (up to 83%).

Comparative Data Table of Preparation Methods

Detailed Research Results and Characterization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR and ^13C NMR spectra confirm the formation of pyrrolidine rings and substituent patterns. For example, pyrazole and pyrrole derivatives show characteristic singlets for methyl and ring protons at specific chemical shifts (e.g., 6.23 ppm for pyrazole CH, 1.95–2.49 ppm for methyl groups).

- In one-pot synthesized compounds, aromatic and styryl protons appear in the 7.6–6.0 ppm range, with amide NH signals around 5.8 ppm.

Reaction Yields and Conditions

Yields vary depending on the specific derivative but generally range from moderate to high (38–98%), indicating efficient synthetic protocols.

Reactions are typically conducted under mild conditions such as reflux in water or methanol, or room temperature stirring, making these methods practical and scalable.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes standard esterification under acidic conditions. For example, treatment with methanol and catalytic sulfuric acid yields the corresponding methyl ester:

Reaction:

4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid + MeOH → Methyl 4,4-dimethyl-5-oxopyrrolidine-2-carboxylate

Conditions:

The steric bulk of the 4,4-dimethyl groups may slightly reduce reaction rates compared to non-substituted analogs .

Hydrazide Formation

Reaction with hydrazine hydrate converts the ester or acid into a hydrazide, a precursor for heterocyclic derivatives:

Reaction:

Methyl 4,4-dimethyl-5-oxopyrrolidine-2-carboxylate + NH₂NH₂ → 4,4-Dimethyl-5-oxopyrrolidine-2-carbohydrazide

Conditions:

Oxadiazole Formation

Treatment with carbon disulfide in alkaline medium yields 1,3,4-oxadiazoles:

Reaction:

4,4-Dimethyl-5-oxopyrrolidine-2-carbohydrazide + CS₂ → 2-(4,4-Dimethyl-5-oxopyrrolidine-2-carbonyl)-1,3,4-oxadiazole-5-thiol

Conditions:

Thiadiazole Formation

Condensation with methyl isothiocyanate produces thiadiazoles:

Reaction:

4,4-Dimethyl-5-oxopyrrolidine-2-carbohydrazide + CH₃NCS → 5-Methyl-2-(4,4-dimethyl-5-oxopyrrolidine-2-carbonyl)-1,3,4-thiadiazole

Conditions:

Amide Coupling

The carboxylic acid reacts with amines via carbodiimide-mediated coupling (e.g., DCC) to form amides:

Reaction:

this compound + RNH₂ → 4,4-Dimethyl-5-oxopyrrolidine-2-carboxamide

Conditions:

Reduction and Oxidation

-

Reduction: The keto group at the 5-position can be reduced to a hydroxyl group using NaBH₄, though steric hindrance from dimethyl groups may limit efficiency.

-

Oxidation: Further oxidation of the pyrrolidine ring is unlikely under mild conditions due to the electron-withdrawing keto group .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield (%) |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 75–85 |

| Hydrazide formation | NH₂NH₂, propan-2-ol, reflux | Carbohydrazide | 80–90 |

| Oxadiazole synthesis | CS₂, KOH, ethanol | 1,3,4-Oxadiazole-5-thiol derivative | 70 |

| Thiadiazole synthesis | CH₃NCS, HCl, reflux | 1,3,4-Thiadiazole derivative | 65 |

| Amide coupling | DCC, DMAP, THF | Carboxamide | 60–75 |

Structural Influence on Reactivity

-

Steric Effects: The 4,4-dimethyl groups hinder nucleophilic attacks at the 4-position, directing reactivity toward the carboxylic acid and keto groups .

-

Electronic Effects: The electron-withdrawing keto group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic acyl substitutions .

Scientific Research Applications

4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid with structurally related pyrrolidine derivatives:

Biological Activity

4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Synthesis and Characterization

The synthesis of this compound involves several chemical transformations, typically starting from simpler pyrrolidine derivatives. The characterization of this compound often includes techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit varying degrees of anticancer activity. The anticancer properties were primarily evaluated using the A549 human lung adenocarcinoma cell line.

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer effects of various 5-oxopyrrolidine derivatives, compounds were tested at a concentration of 100 µM for 24 hours. The results indicated:

| Compound | Post-Treatment Viability (%) | Comparison with Cisplatin |

|---|---|---|

| Compound 1 | 78% | Lower efficacy |

| Compound 2 | 66% | Comparable |

| This compound | Not specified | Not specified |

The results highlighted that while some derivatives showed promising activity, others exhibited only weak effects on cell viability. Notably, modifications to the chemical structure significantly influenced the anticancer potency.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. This compound was tested against various multidrug-resistant bacterial strains.

Antimicrobial Testing Results

The antimicrobial activity was evaluated against several pathogens, including Staphylococcus aureus and Escherichia coli. The findings are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | >64 µg/mL | No significant activity |

| Escherichia coli | >64 µg/mL | No significant activity |

These results indicate that while some derivatives have shown potential against specific strains, the efficacy of this compound against Gram-negative bacteria remains limited.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features. Modifications such as substituents on the pyrrolidine ring can enhance or diminish its anticancer and antimicrobial activities.

Q & A

Q. What are the most reliable synthetic routes for 4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid, and how can reaction yields be optimized?

A common approach involves diastereoselective azidation or cyclization of thiazoline esters, followed by deprotection and purification via freeze-drying. For example, a similar pyrrolidine derivative was synthesized with an 86% yield using trifluoroacetic acid (TFA) deprotection and HPLC validation . Optimization strategies include:

Q. How can NMR and HPLC be used to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Assign peaks to confirm stereochemistry. For example, the methyl groups at C4 should appear as singlets (δ ~1.4–1.6 ppm), while the carboxylic proton is typically absent due to exchange broadening .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%). A retention time comparison with authentic standards is critical .

Q. What are the key thermodynamic properties of this compound, and how do they influence experimental design?

- Melting point : ~150–160°C (varies with crystallinity).

- Solubility : Moderately soluble in polar solvents (e.g., methanol, DMSO) but poorly in non-polar solvents.

- Stability : Susceptible to hydrolysis at high pH; store at −20°C under inert gas .

Advanced Research Questions

Q. How can diastereoselective synthesis challenges be addressed for derivatives of this compound?

Diastereomer separation is critical for bioactive analogs. A validated method involves:

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients .

- Crystallization : Leverage differential solubility of diastereomers in ethanol/water mixtures .

- Computational modeling : Predict steric hindrance using DFT calculations to guide substituent placement .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from impurity profiles or assay conditions. Mitigation steps include:

- Batch standardization : Use LC-MS to verify purity (>98%) and exclude isomeric contaminants .

- Dose-response curves : Test multiple concentrations (1 nM–100 µM) to identify non-linear effects .

- Control experiments : Compare results with structurally related analogs (e.g., 5-oxoproline derivatives) to isolate structure-activity relationships .

Q. How can computational tools predict the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to enzymes like prolyl hydroxylases. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the dimethyl moiety .

- MD simulations : Assess conformational stability in aqueous environments (GROMACS, 50 ns trajectories) .

- ADMET prediction : SwissADME estimates logP (~0.5) and BBB permeability (low), guiding in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.